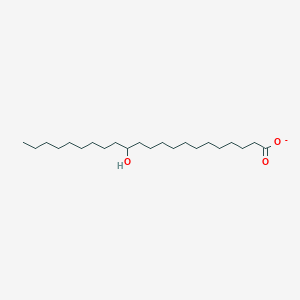

13-Hydroxydocosanoate

描述

属性

分子式 |

C22H43O3- |

|---|---|

分子量 |

355.6 g/mol |

IUPAC 名称 |

13-hydroxydocosanoate |

InChI |

InChI=1S/C22H44O3/c1-2-3-4-5-9-12-15-18-21(23)19-16-13-10-7-6-8-11-14-17-20-22(24)25/h21,23H,2-20H2,1H3,(H,24,25)/p-1 |

InChI 键 |

BYCZEMFWXYCUSJ-UHFFFAOYSA-M |

规范 SMILES |

CCCCCCCCCC(CCCCCCCCCCCC(=O)[O-])O |

产品来源 |

United States |

Chemical and Physical Properties of 13 Hydroxydocosanoate

13-Hydroxydocosanoate is the conjugate base of 13-hydroxydocosanoic acid. evitachem.comebi.ac.uk It is a long-chain hydroxy fatty acid derived from docosanoic acid (also known as behenic acid). evitachem.comebi.ac.uk

Interactive Table: Physicochemical Properties of 13-Hydroxydocosanoic Acid

| Property | Value | Source |

| Molecular Formula | C22H44O3 | ebi.ac.uknih.gov |

| Molecular Weight | 356.58 g/mol | evitachem.comchemsrc.com |

| Appearance | Waxy solid | evitachem.com |

| Melting Point | 87-87.5 °C | lookchem.com |

| Boiling Point | 487.5 °C at 760 mmHg | chemsrc.comlookchem.com |

| Density | 0.928 g/cm³ | chemsrc.comlookchem.com |

| Solubility | Soluble in organic solvents; limited in water | evitachem.com |

| pKa (Predicted) | 4.78 ± 0.10 | lookchem.com |

Metabolic Pathways and Turnover of 13 Hydroxydocosanoate

Conversion into Glycolipid Derivatives

Long-chain hydroxy fatty acids, including 13-hydroxydocosanoate, can serve as precursors in the biosynthesis of simple glycolipids. These amphiphilic molecules consist of a carbohydrate moiety linked to a lipid tail and are found in various microorganisms. nih.gov

One notable example is the fungal glycolipid Emmyguyacin 1A . This molecule is a diglycoside where a 3'-O-hydroxydocosanoate is attached to an α-D-glucopyranosyl-α-D-galactopyranose disaccharide. nih.gov In this structure, the hydroxyl group of the fatty acid is not the point of glycosidic linkage; rather, the carboxyl group of the this compound forms an ester bond with the sugar. The presence of such compounds suggests a metabolic pathway where this compound is activated, likely to its coenzyme A (CoA) ester, and then transferred to a glycosyl acceptor by a specific acyltransferase.

The formation of these derivatives highlights a biosynthetic route for incorporating hydroxylated fatty acids into more complex structures, potentially altering membrane properties or participating in cell signaling.

General Fatty Acid Degradation Pathways Relevant to Hydroxylated Analogs

The degradation of this compound is presumed to follow the general pathways established for other long-chain and very-long-chain fatty acids, with modifications to accommodate the mid-chain hydroxyl group. The principal routes for fatty acid catabolism are beta-oxidation and omega-oxidation.

Omega (ω)-oxidation provides an alternative route for fatty acid degradation, particularly for medium- to long-chain fatty acids when β-oxidation is impaired. wikipedia.org This pathway, occurring primarily in the endoplasmic reticulum of liver and kidney cells, involves the oxidation of the terminal methyl carbon (the ω-carbon). allen.inmicrobenotes.com

The process unfolds in three main steps:

Hydroxylation: A cytochrome P450 monooxygenase introduces a hydroxyl group at the ω-carbon. microbenotes.combyjus.com

Oxidation to Aldehyde: The newly formed primary alcohol is oxidized to an aldehyde by an alcohol dehydrogenase. byjus.com

Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in a dicarboxylic acid. byjus.com

The resulting dicarboxylic acid can then undergo β-oxidation from both ends, leading to shorter-chain dicarboxylic acids such as adipic acid and succinic acid, the latter of which can enter the citric acid cycle. wikipedia.org For this compound, this pathway would produce a 13-hydroxy-dicarboxylic acid, which could then be further metabolized.

Very-long-chain fatty acids (VLCFAs) often undergo an initial round of chain-shortening via β-oxidation within peroxisomes before being further catabolized in mitochondria. nih.gov It is plausible that this compound, a C22 fatty acid, also utilizes peroxisomal oxidation for initial chain shortening. nih.gov Fungal peroxygenases have also been shown to shorten fatty acid chains through oxygenations at subterminal carbons (ω-1 and ω-2), leading to the formation of a dicarboxylic acid that is two carbons shorter. mdpi.com

Table 1: Key Steps in Omega-Oxidation

| Step | Reaction | Enzyme Class | Cellular Location |

| 1 | Fatty Acid → ω-Hydroxy Fatty Acid | Cytochrome P450 Monooxygenase | Endoplasmic Reticulum |

| 2 | ω-Hydroxy Fatty Acid → ω-Aldehydo Fatty Acid | Alcohol Dehydrogenase | Endoplasmic Reticulum |

| 3 | ω-Aldehydo Fatty Acid → Dicarboxylic Acid | Aldehyde Dehydrogenase | Endoplasmic Reticulum |

Oxidoreductases are a major class of enzymes that catalyze the transfer of electrons and are fundamental to fatty acid metabolism. researchgate.net Several types of oxidoreductases are critical for the degradation of hydroxylated fatty acids like this compound.

Cytochrome P450 (CYP) Monooxygenases: These enzymes are crucial for the initial hydroxylation step in ω-oxidation. frontiersin.org Members of the CYP4A and CYP4F families are well-known for their role as fatty acid ω-hydroxylases. wikipedia.org Bacterial CYPs, such as CYP102A1, can hydroxylate fatty acids at sub-terminal positions. unl.edu

Alcohol Dehydrogenases (ADHs): This enzyme family is responsible for the oxidation of the hydroxyl group introduced by CYPs into an aldehyde. allen.in Long-chain-alcohol dehydrogenases specifically act on long-chain alcohols, converting them to their corresponding aldehydes or carboxylates, and participate in fatty acid metabolism. wikipedia.org

Aldehyde Dehydrogenases (ALDHs): These enzymes catalyze the subsequent oxidation of the aldehyde group to a carboxylic acid, completing the formation of a dicarboxylic acid in the ω-oxidation pathway. allen.in

Table 2: Major Oxidoreductases in Fatty Acid Degradation

| Enzyme Family | Function | Cofactor(s) | Relevance to Hydroxy Fatty Acids |

| Cytochrome P450 Monooxygenases | Terminal (ω) and sub-terminal hydroxylation | NADPH, O₂ | Initiates ω-oxidation |

| Alcohol Dehydrogenases | Oxidation of alcohol to aldehyde | NAD⁺ | Second step in ω-oxidation |

| Aldehyde Dehydrogenases | Oxidation of aldehyde to carboxylic acid | NAD⁺ | Final step in ω-oxidation to form dicarboxylic acid |

| Acyl-CoA Dehydrogenases | Dehydrogenation of acyl-CoA esters | FAD | Rate-limiting step in β-oxidation |

Environmental and Microbial Biodegradation Contexts

Hydroxy fatty acids are natural products found in bacteria, yeasts, and fungi, and these microorganisms play a crucial role in their synthesis and degradation in the environment. nih.gov The biodegradation of compounds like this compound is a key process influencing their environmental fate.

Microorganisms possess the enzymatic machinery to break down fatty acids. For instance, species like Pseudomonas aeruginosa can convert unsaturated fatty acids into mono-, di-, and tri-hydroxy fatty acids. mdpi.com Conversely, microbial communities in soil and water can utilize fatty acids as carbon sources. concawe.eu The degradation process typically involves the same fundamental pathways used in higher organisms, such as β-oxidation and ω-oxidation. frontiersin.org

The rate and extent of biodegradation in the environment depend on several factors:

Microbial Community: The presence of microorganisms with the necessary enzymes (hydroxylases, dehydrogenases, etc.) is paramount.

Environmental Conditions: Factors such as temperature, pH, oxygen availability, and the presence of other nutrients can significantly influence microbial activity and degradation rates. nih.gov For example, thermophilic composting environments have been shown to achieve high levels of biodegradation for biopolymers derived from hydroxy fatty acids. mdpi.com

Bioavailability: The solubility and sorption of the compound to particulate matter can affect its availability to microbes. nih.gov While surfactants can biodegrade in marine environments, the rates may be slower than in freshwater due to lower bacterial concentrations. erasm.org

The introduction of a hydroxyl group can alter a fatty acid's physical properties and potentially its susceptibility to microbial attack. However, the widespread ability of microbes to metabolize a variety of fatty acid derivatives suggests that this compound is likely biodegradable under suitable environmental conditions. nih.gov

Biological Functions and Research Findings

Role in Cellular Signaling and Communication

As a hydroxy fatty acid, 13-hydroxydocosanoic acid possesses an amphiphilic nature, which allows it to interact with cell membranes. evitachem.com This interaction can potentially influence membrane fluidity and permeability. evitachem.com Its structural similarity to other lipid signaling molecules suggests it may participate in cellular signaling pathways, although specific receptor interactions have not been fully elucidated. evitachem.com In microbial systems, it can act as a signaling molecule that affects growth and metabolic profiles. evitachem.com

Involvement in Inflammatory Processes and Immune Response

While direct evidence for this compound in inflammation is limited, the broader class of hydroxy fatty acids is deeply involved in these processes. researchgate.net For example, various hydroxylated derivatives of arachidonic acid (hydroxyeicosatetraenoates or HETEs) are well-known mediators of inflammation. gerli.com Cytochrome P450 enzymes, which are involved in fatty acid hydroxylation, play a role in inactivating both pro-inflammatory and anti-inflammatory oxylipins. uniprot.org Given that the precursor, docosanoic acid, is a substrate for CYP4F enzymes that metabolize inflammatory molecules like leukotriene B4, it is plausible that its hydroxylated metabolites could modulate inflammatory pathways. uniprot.org

Association with Specific Tissues or Organs

13-Hydroxydocosanoic acid is most prominently associated with the yeast Candida bogoriensis, which produces it as a major extracellular lipid. ebi.ac.uknih.gov In mammals, very-long-chain fatty acids and their hydroxylated derivatives are important components of sphingolipids, which are particularly abundant in the myelin sheath of nerves and in the skin. mdpi.com While 2-hydroxy fatty acids are well-characterized in these tissues, the specific distribution of 13-hydroxydocosanoic acid in mammalian organs is not well-documented. mdpi.com

Chemical Synthesis and Derivatization Strategies

Biocatalytic Esterification for Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a class of lipids with notable biological activities, including anti-inflammatory and insulin-sensitizing effects. acs.org The synthesis of these esters, where a fatty acid is esterified to the hydroxyl group of a hydroxy fatty acid, can be efficiently achieved through biocatalysis. Enzymes, particularly lipases, are favored for their scalability and environmentally friendly nature. acs.org

A chemo-enzymatic strategy has been developed for the synthesis of various FAHFAs. acs.org This approach involves the initial hydration of unsaturated fatty acids to produce a range of hydroxy fatty acids (HFAs). Following this, a selective esterification of these HFAs with another fatty acid is catalyzed by a lipase (B570770). acs.org

Research has demonstrated the efficacy of Candida antarctica lipase A (CALA), a secondary alcohol-specific lipase, in catalyzing the esterification step to produce FAHFAs. acs.org This enzyme has been successfully used to synthesize a variety of FAHFA analogues, showcasing the versatility of this biocatalytic approach. acs.orgacs.org The process is noted for being highly selective and yielding high molar conversions, often between 74% and 98% for each step. acs.org

In a typical procedure, the hydroxy fatty acid, such as 12-hydroxystearic acid, is reacted with another fatty acid like palmitic or oleic acid in the presence of an immobilized lipase. acs.org While direct studies on 13-hydroxydocosanoate are limited, the established methodologies for other long-chain hydroxy fatty acids provide a strong precedent for its successful esterification using similar biocatalytic systems. The general applicability of lipases to a broad range of fatty acid substrates suggests that this compound would be a viable substrate for FAHFA synthesis.

A bi-enzymatic, one-pot, two-step cascade system has also been developed. chemrxiv.org This system utilizes a hydratase to form the hydroxy fatty acid from an unsaturated precursor, followed by a lipase-catalyzed esterification to yield the final FAHFA product. chemrxiv.org This integrated approach streamlines the synthesis, making it a sustainable option for producing structurally diverse FAHFAs. chemrxiv.org

Table 1: Key Enzymes and Substrates in Biocatalytic FAHFA Synthesis

| Enzyme | Typical Substrates | Product Type | Reference |

|---|---|---|---|

| Candida antarctica lipase A (CALA) | Hydroxy fatty acids, Fatty acids | Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) | acs.org |

| Hydratases | Unsaturated fatty acids | Hydroxy fatty acids | chemrxiv.org |

| Thermomyces lanuginosus lipase (TLL) | Fatty acids, Alcohols | Fatty acid esters | nih.gov |

One-Pot Enzyme Cascade Systems for Hydroperoxide Precursors

The synthesis of hydroperoxide precursors is a critical step in the production of various oxidized fatty acids, which can then be converted to hydroxy derivatives. One-pot enzyme cascades are particularly advantageous for these transformations as they allow for multiple reaction steps to occur in a single reaction vessel, improving efficiency and reducing waste. sciepublish.com

These systems often employ a combination of enzymes, such as lipases, lipoxygenases (LOXs), and catalases, to convert fatty acids or even triglycerides from vegetable oils into valuable hydroperoxides. mdpi.comresearchgate.net

An exemplary one-pot system involves the use of a lipase to hydrolyze triglycerides into free fatty acids. Subsequently, a lipoxygenase (LOX) catalyzes the regio- and stereoselective peroxidation of polyunsaturated fatty acids to form fatty acid hydroperoxides. mdpi.comacs.org For instance, soybean LOX is known to primarily form the (13S)-hydroperoxide from linoleic acid. wur.nl

To address challenges such as substrate availability and reaction conditions, multi-enzyme systems have been optimized. In one study, a cascade involving a lipase, LOX, and a catalase was developed for the synthesis of 13-hydroperoxyoctadecadienoic acid from safflower oil. mdpi.com The catalase was ingeniously used for the in-situ production of oxygen through the decomposition of hydrogen peroxide, which is required by the LOX enzyme. This not only provided the necessary oxygen but also mitigated foaming issues that can arise in aerated reaction systems. mdpi.com This three-enzyme cascade achieved a yield of 70 g/L of the 13-hydroperoxide with a regioselectivity of 90%. mdpi.com

While this research focused on an 18-carbon fatty acid, the principles are applicable to longer-chain fatty acids like docosanoic acid, provided a suitable lipoxygenase can be identified that accepts it as a substrate. The development of such multi-enzyme cascades represents a significant step towards the sustainable production of hydroperoxide precursors for compounds like this compound.

Table 2: Components of a One-Pot Enzyme Cascade for Hydroperoxide Synthesis

| Enzyme | Function | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Lipase | Hydrolysis of triglycerides | Safflower oil | Linoleic acid | mdpi.com |

| Lipoxygenase (LOX) | Dioxygenation of fatty acids | Linoleic acid | 13-Hydroperoxyoctadecadienoic acid | mdpi.com |

| Catalase | In-situ oxygen production | Hydrogen peroxide | Oxygen and Water | mdpi.com |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating 13-Hydroxydocosanoate from other lipids and metabolites. The choice between gas and liquid chromatography depends on the sample's nature and the analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, including hydroxylated forms like this compound. thepharmajournal.comunar.ac.id Due to the low volatility of long-chain fatty acids, a derivatization step is typically required to convert them into more volatile esters, most commonly Fatty Acid Methyl Esters (FAMEs). For hydroxylated fatty acids, the hydroxyl group is also derivatized, often by trimethylsilylation, to enhance thermal stability and improve chromatographic behavior.

In a typical GC-MS workflow, the derivatized sample is injected into the gas chromatograph. The components are separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. farmaciajournal.com This mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries like the National Institute of Standards and Technology (NIST) library. unar.ac.id

For instance, in the analysis of related dihydroxy-docosanoic acids, GC-MS has been used to identify them as their trimethylsilylated derivatives. researchgate.net The mass spectra of these derivatives show characteristic fragmentation patterns that reveal the positions of the hydroxyl groups along the fatty acid chain. researchgate.net Compound-specific isotope analysis using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) can also be employed to track the metabolic fate of fatty acids by analyzing stable isotope ratios. nih.gov

Table 1: Typical GC-MS Parameters for Hydroxy Fatty Acid Analysis

| Parameter | Setting | Purpose |

| Column | FactorFour VF-35ms Capillary Column (30 m x 0.25 mm i.d., 0.25 µm film) farmaciajournal.com | Separation of derivatized fatty acids based on polarity and boiling point. |

| Carrier Gas | Helium at 1.0 mL/min farmaciajournal.com | Transports the sample through the column. |

| Injector Temp. | 250°C farmaciajournal.com | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp 100°C, ramped to 300°C at 6°C/min farmaciajournal.com | Creates a temperature gradient to elute compounds with different boiling points. |

| Ionization Mode | Electron Impact (EI) at 70 eV farmaciajournal.com | Fragments the molecule to produce a characteristic mass spectrum. |

| Mass Analyzer | Quadrupole farmaciajournal.com | Separates ions based on their mass-to-charge ratio. |

| Mass Range | 34-800 amu farmaciajournal.com | Scans a wide range of mass fragments for identification. |

High-Performance Liquid Chromatography (HPLC) offers a complementary approach for analyzing hydroxy fatty acids without the need for derivatization, which is particularly useful for heat-sensitive molecules. researchgate.net HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. youtube.com

For the analysis of this compound, Reverse-Phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). nih.govnih.gov The separation is based on the hydrophobicity of the analytes. mdpi.com Detection is often achieved using a Diode-Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). nih.govnih.gov

Chiral HPLC methods can be developed to separate the R- and S-enantiomers of hydroxy fatty acids. This involves using a chiral stationary phase or derivatizing the analyte with a chiral reagent. abdel-mawgoud.com Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides a highly sensitive and selective method for quantification, even in complex biological matrices like human plasma. researchgate.net

Table 2: Example HPLC-MS/MS Method Parameters

| Parameter | Setting | Purpose |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) nih.gov | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient elution with water and acetonitrile, often with an acid modifier like formic acid researchgate.netnih.gov | The changing solvent composition elutes compounds with varying polarities. |

| Flow Rate | 0.3 mL/min researchgate.net | Controls the speed of the mobile phase and analysis time. |

| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov | Provides highly selective and sensitive detection and quantification. |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for fatty acids | Efficiently ionizes the analyte for MS detection. |

Spectroscopic Approaches for Structural Elucidation

While chromatography coupled with mass spectrometry can identify and quantify known compounds, definitive structural elucidation of novel molecules or confirmation of known structures requires spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. core.ac.uk It provides detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.

¹H NMR (Proton NMR) : This technique identifies the different types of protons in the molecule and their connectivity. For this compound, ¹H NMR would show signals for the methyl (CH₃) protons, the numerous methylene (CH₂) protons along the long alkyl chain, the methine (CH) proton at the carbon bearing the hydroxyl group (C13), and the protons of the methylene group adjacent to the carboxylic acid. The chemical shift (δ) of the methine proton at C13 would be a key indicator of the hydroxyl group's position.

¹³C NMR (Carbon-13 NMR) : This spectrum reveals the number of non-equivalent carbon atoms in the molecule. libretexts.org Each carbon in this compound, from the carboxylic acid carbon to the terminal methyl carbon, would produce a distinct signal. The chemical shift of the carbon atom bonded to the hydroxyl group (C13) would be significantly different from the other methylene carbons in the chain, typically in the 50-65 ppm range. libretexts.org

2D NMR Techniques : Advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons (¹H-¹H COSY) and between protons and their directly attached carbons (¹H-¹³C HSQC), respectively. These experiments are crucial for unambiguously assigning all signals and confirming the exact placement of the hydroxyl group at the C13 position. core.ac.uk

Tandem Mass Spectrometry (MS/MS) is a vital technique for structural elucidation, especially when dealing with components of complex mixtures. nih.gov In an MS/MS experiment, a specific ion (the "parent" or "precursor" ion) corresponding to the mass of protonated or deprotonated this compound is selected in the first mass analyzer. This selected ion is then fragmented by collision-induced dissociation (CID), and the resulting "daughter" or "product" ions are analyzed in a second mass analyzer. nih.gov

The fragmentation pattern is highly specific to the molecule's structure. For this compound, cleavage on either side of the hydroxyl group at C13 would produce characteristic fragment ions. Analyzing the masses of these fragments allows researchers to pinpoint the location of the hydroxyl group along the docosanoate chain. This method is particularly powerful when combined with liquid chromatography (LC-MS/MS), enabling the structural analysis of individual components as they elute from the column. d-nb.info

Advanced Metabolomics Workflows

This compound can be studied within the broader context of lipidomics and metabolomics, which aim to comprehensively profile all metabolites in a biological system. thermofisher.com Modern metabolomics workflows integrate multiple analytical platforms to maximize the coverage of the metabolome. mdpi.com

A typical workflow involves:

Sample Preparation : Rigorous and standardized extraction of metabolites from biological samples (e.g., plasma, tissue) to ensure reproducibility. mdpi.com

Data Acquisition : Analysis of the extracts using multiple platforms, often including both GC-MS and LC-MS, to capture a wide range of metabolites with different physicochemical properties. youtube.commdpi.com High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, are frequently used for their high mass accuracy. thermofisher.com

Data Processing : The vast amount of data generated is processed using specialized bioinformatics software. This involves peak detection, alignment, normalization, and metabolite identification against databases.

Statistical Analysis and Pathway Mapping : Tools like MetaboAnalyst or MetFlow are used to perform statistical analysis to identify significant changes in metabolite levels between different experimental groups. These changes are then mapped onto metabolic pathways to provide biological insights. nih.gov

Within such a workflow, this compound could be identified and quantified as part of an untargeted analysis, potentially revealing its role as a biomarker or its connection to specific metabolic pathways. Alternatively, a targeted metabolomics approach could be designed to specifically measure this compound and related fatty acids with high precision and sensitivity. thermofisher.com

Isotope-Based Metabolic Flux Analysis (e.g., 13C-MFA) for Pathway Elucidation

Isotope-based metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. creative-proteomics.commedchemexpress.com 13C-MFA, a specific application of this method, utilizes substrates enriched with the stable isotope carbon-13 (¹³C) to trace the flow of carbon atoms through metabolic pathways. creative-proteomics.com This approach provides a detailed snapshot of cellular metabolism, enabling the elucidation of biosynthetic and catabolic pathways relevant to compounds like this compound.

The fundamental principle of 13C-MFA involves introducing a ¹³C-labeled substrate, such as ¹³C-glucose or ¹³C-fatty acids, to cells or organisms. creative-proteomics.com As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. mdpi.com The specific pattern of ¹³C labeling in these metabolites is directly dependent on the active metabolic routes and their relative fluxes. creative-proteomics.com

By measuring the isotopic labeling patterns of key metabolites, often protein-derived amino acids or fatty acids, using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the intracellular metabolic fluxes. creative-proteomics.comcreative-proteomics.com Computational modeling is then used to fit the experimental isotope labeling data to a metabolic network model, which allows for the calculation of flux values for numerous reactions. nih.govmdpi.com

For the study of long-chain hydroxy fatty acids, 13C-MFA can help identify the precursors and pathways leading to their formation. For instance, by providing ¹³C-labeled acetyl-CoA precursors, one can trace the carbon flow through fatty acid synthesis and subsequent hydroxylation steps. This can reveal the contributions of different carbon sources and the activity of specific enzymes involved in the production of this compound. nih.gov

Table 1: Key Steps in a Typical 13C-MFA Experiment for Fatty Acid Pathway Elucidation

| Step | Description | Analytical Techniques | Purpose |

| 1. Tracer Selection & Experimental Design | A suitable ¹³C-labeled substrate (e.g., [U-¹³C]glucose, [1-¹³C]glucose) is chosen based on the metabolic pathways of interest. nih.gov | - | To introduce a traceable isotopic label into the metabolic network. |

| 2. Cell Culture & Labeling | Cells or organisms are cultured in a medium containing the ¹³C-labeled tracer until a metabolic and isotopic steady state is reached. mdpi.comresearchgate.net | Bioreactors, incubators | To ensure consistent incorporation of the ¹³C label into cellular metabolites. |

| 3. Metabolite Extraction & Hydrolysis | Metabolites, particularly fatty acids and protein-bound amino acids, are extracted from the biomass. Proteins may be hydrolyzed to release individual amino acids. | Centrifugation, solvent extraction, acid hydrolysis | To isolate the compounds of interest for analysis. |

| 4. Isotopic Labeling Measurement | The mass isotopomer distributions (the relative abundances of molecules with different numbers of ¹³C atoms) of the target metabolites are measured. creative-proteomics.com | GC-MS, LC-MS, NMR | To obtain the raw data that reflects the flow of ¹³C through the pathways. |

| 5. Flux Estimation & Statistical Analysis | The measured labeling patterns are used in computational software to estimate the intracellular metabolic fluxes that best explain the data. mdpi.com Statistical analysis is performed to determine the confidence intervals of the estimated fluxes. researchgate.net | Software (e.g., INCA) | To translate isotopic data into quantitative reaction rates and map the metabolic network. |

Sample Preparation and Derivatization for Enhanced Analytical Performance

The analysis of long-chain hydroxy fatty acids like this compound by methods such as gas chromatography-mass spectrometry (GC-MS) presents analytical challenges due to their low volatility and the presence of polar functional groups (carboxyl and hydroxyl). chromatographyonline.com Therefore, meticulous sample preparation, including extraction and chemical derivatization, is essential to improve their analytical properties. chromatographyonline.com

Sample Preparation

The initial step involves extracting the lipids from the biological matrix. A common technique is solid-phase extraction (SPE), which allows for the separation of lipids from other cellular components and can be used to isolate specific lipid classes. This cleanup step is crucial for reducing matrix interference and improving the sensitivity of subsequent analyses.

Derivatization

Derivatization is a chemical modification process that converts the analyte into a more suitable form for analysis. For long-chain hydroxy fatty acids, the primary goals of derivatization are to:

Increase Volatility: By masking the polar carboxyl and hydroxyl groups, the boiling point of the molecule is lowered, making it suitable for GC analysis.

Enhance Thermal Stability: The resulting derivatives are less prone to degradation at the high temperatures used in the GC injector and column.

Improve Chromatographic Properties: Derivatization can lead to sharper peaks and better separation from other compounds.

Generate Characteristic Mass Spectra: The derivatives often produce predictable and structurally informative fragmentation patterns in mass spectrometry, aiding in identification. marinelipids.ca

Two common derivatization strategies for hydroxy fatty acids are esterification of the carboxyl group and silylation or methylation of the hydroxyl group.

Esterification: The carboxylic acid group is typically converted into a methyl ester, creating a fatty acid methyl ester (FAME). This is often achieved by reaction with reagents like boron trifluoride-methanol (BF₃-methanol) or methanolic HCl. gcms.cz

Silylation: The hydroxyl group is converted into a trimethylsilyl (TMS) ether. marinelipids.canih.gov This is a very common approach for hydroxylated compounds. A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the active hydrogen of the hydroxyl group to form a non-polar, volatile TMS ether. marinelipids.ca

Often, a two-step process is employed where the carboxyl group is first esterified, followed by silylation of the hydroxyl group. Alternatively, some methods allow for simultaneous derivatization of both functional groups. nih.gov

Table 2: Common Derivatization Reagents for Hydroxy Fatty Acids in GC-MS Analysis

| Reagent | Target Functional Group(s) | Derivative Formed | Key Advantages |

| Boron Trifluoride-Methanol (BF₃-Methanol) | Carboxyl | Methyl Ester (FAME) | Effective for esterifying a wide range of fatty acids, including C8-C24 chains. gcms.cz |

| Methanolic HCl | Carboxyl | Methyl Ester (FAME) | Useful for esterifying fatty acids with chain lengths of C9 and longer. gcms.cz |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Carboxyl | Trimethylsilyl (TMS) Ether/Ester | Highly reactive and its byproducts are volatile, preventing interference with early eluting peaks. marinelipids.cagcms.cz |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl, Carboxyl | Trimethylsilyl (TMS) Ether/Ester | One of the most volatile and powerful silylating reagents. |

| Trimethylsilyldiazomethane | Carboxyl | Methyl Ester (FAME) | Reacts instantly and quantitatively with carboxylic acids at room temperature. gcms.cz |

| Methyl Iodide (in aprotic solvents) | Carboxyl, Hydroxyl | Methyl Ester, Methyl Ether | A one-step procedure to simultaneously derivatize both functional groups. nih.gov |

Biological Roles and Mechanistic Significance Non Human Systems

Role in Microbial Communication and Adaptation

The intricate world of microbial communities relies on a sophisticated network of chemical signals for communication and adaptation. These signals, often small molecules, orchestrate a range of behaviors from cooperative actions to competitive interactions. Long-chain fatty acids and their derivatives, including 13-hydroxydocosanoate, are emerging as important players in this microbial dialogue, influencing community structure and function.

13-Hydroxydocosanoic acid is a key intermediate in the biosynthesis of sophorolipids, a class of glycolipids produced by certain yeast species. uni.luevitachem.com Notably, the yeast Candida bogoriensis (now reclassified as Starmerella bogoriensis) produces extracellular glycolipids, with the principal component being a sophorosyl hydroxy fatty acid. This molecule is specifically 13-[(2'-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]docosanoic acid 6',6"-diacetate. cdnsciencepub.comebi.ac.uk

The production of these glycolipids is a significant metabolic endeavor for the yeast. ebi.ac.uk The process involves the hydroxylation of docosanoic acid at the 13th position to form 13-hydroxydocosanoic acid, which is then glycosylated with a sophorose (a disaccharide of glucose) molecule and subsequently acetylated. cdnsciencepub.comnih.gov Research has shown that the diacetylated derivative is likely the initial extracellular product, which can then be deacetylated to form monoacetylated and unacetylated versions. ebi.ac.uknih.gov The production of these sophorolipids, which can reach yields of 0.5 to 1 gram per liter in fermentation cultures, underscores the importance of this compound as a precursor in yeast metabolism. cdnsciencepub.com

The synthesis of these glycolipids is influenced by environmental conditions. For instance, the levels of glucose and yeast extract in the growth medium can regulate the production of hydroxydocosanoic acid sophorosides in Candida bogoriensis. ebi.ac.uk

Table 1: Glycolipids Derived from 13-Hydroxydocosanoic Acid in Candida bogoriensis

| Glycolipid Derivative | Key Structural Features | Reference |

|---|---|---|

| Diacetylated Sophoroside | Sophorose linked to 13-hydroxydocosanoic acid with acetyl groups at the 6' and 6" positions of the glucose residues. | cdnsciencepub.comebi.ac.uknih.gov |

| Monoacetylated Sophoroside | Sophorose linked to 13-hydroxydocosanoic acid with a single acetyl group, likely on the internal glucose. | cdnsciencepub.comebi.ac.uknih.gov |

The production of secondary metabolites like sophorolipids, derived from this compound, can play a role in microbial competition and niche establishment. frontiersin.org While direct studies on the effect of this compound itself on microbial growth are limited, the functions of the resulting glycolipids offer insights into its potential influence. Glycolipids, in general, can act as biosurfactants and have antimicrobial properties, which can give the producing organism a competitive advantage. nih.gov

Interspecies communication, often mediated by small molecules, is crucial for shaping microbial communities. frontiersin.orgnih.gov The secretion of specific lipids can alter the local environment, making it more favorable for the producer and potentially inhibitory to competitors. This form of chemical signaling is a key aspect of how microorganisms establish and maintain their presence within a particular ecological niche. nih.gov

The influence of fatty acids on the metabolism of gut commensal bacteria is an area of active research. While specific studies detailing the direct metabolic impact of this compound on Bifidobacterium breve are not extensively documented in the provided results, the broader context of how bifidobacteria interact with lipids is relevant. Bifidobacterium species are known to play a beneficial role in the gut, and their metabolism can be influenced by the available nutrients, including fatty acids. frontiersin.org

Bifidobacterium breve has been shown to modulate immune responses and can be influenced by the composition of the gut microbiome. semanticscholar.orgmdpi.com Probiotics like B. breve can exert their effects through the production of neuroactive compounds and by influencing the levels of beneficial molecules. semanticscholar.org The metabolic activities of Bifidobacterium are complex, and they are known to consume and be influenced by various components of the diet, including complex carbohydrates like human milk oligosaccharides. nih.gov While the direct metabolism of this compound by B. breve is not specified, the general ability of gut microbes to utilize and be affected by different fatty acids suggests a potential for interaction. Some strains of B. breve have been associated with positive health effects, such as reducing body fat and improving cognitive function in certain contexts. mdpi.comnih.gov

General Bioactive Lipid Research Contexts

The study of this compound and its related compounds occurs within the broader scientific exploration of bioactive lipids. These molecules, which include fatty acids and their derivatives, are crucial signaling molecules and structural components of cell membranes. wikipedia.orgfrontiersin.org Research into bioactive lipids investigates their roles in a wide array of biological processes and their involvement in various diseases. frontiersin.orgnih.gov

Contribution to the Understanding of Hydroxy Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with documented anti-diabetic and anti-inflammatory properties. nih.gov While direct research on this compound as a FAHFA is limited, the study of structurally related FAHFAs provides a framework for understanding its potential significance.

FAHFAs are comprised of a fatty acid linked to a hydroxy fatty acid. frontiersin.org The specific biological activity of a FAHFA can vary depending on the constituent fatty and hydroxy fatty acids, the position of the ester bond, and its stereochemistry. nih.gov For instance, different isomers of palmitic acid hydroxy stearic acids (PAHSAs) and oleic acid hydroxy stearic acids (OAHSAs) exhibit varying potencies in stimulating glucose-stimulated insulin (B600854) secretion (GSIS) and exerting anti-inflammatory effects in macrophages. nih.gov

Research on FAHFAs containing polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), has identified potent anti-inflammatory molecules. One such example is 13-docosahexaenoic acid hydroxy linoleic acid (13-DHAHLA), which has been shown to reduce the expression of pro-inflammatory cytokines in macrophages. mdpi.com The investigation into a diverse range of FAHFAs, including those with very-long-chain hydroxy fatty acids like hydroxydocosanoic acid, contributes to a more comprehensive understanding of this lipid class.

Studies on FAHFAs have revealed their involvement in various physiological processes:

Insulin Secretion and Sensitivity: Certain FAHFAs, such as specific isomers of PAHSA and OAHSA, have been shown to enhance glucose-stimulated insulin secretion from β-cells and improve insulin sensitivity. nih.gov

Anti-inflammatory Effects: Various FAHFAs, including 13-DHAHLA, can attenuate the inflammatory response in immune cells by reducing the secretion of inflammatory cytokines. nih.govmdpi.com

Macrophage Function: Some FAHFA isomers have been observed to improve macrophage phagocytosis, an essential process in the immune response. nih.gov

The exploration of novel FAHFAs, potentially including esters of 13-hydroxydocosanoic acid, is crucial for mapping the full spectrum of their biological activities and therapeutic potential.

Table 1: Biological Activities of Selected FAHFA Isomers in Non-Human Systems This table is interactive. You can sort and filter the data by clicking on the headers.

| FAHFA Family | Isomer | Effect on Glucose-Stimulated Insulin Secretion (GSIS) | Anti-inflammatory Effects (in macrophages) | Effect on Macrophage Phagocytosis |

|---|---|---|---|---|

| PAHSA | 9-PAHSA | Potentiates GSIS | Attenuates LPS-induced cytokine expression | Improves phagocytosis |

| 13-PAHSA | Potentiates GSIS | Attenuates LPS-induced cytokine expression | No effect | |

| OAHSA | 9-OAHSA | Potentiates GSIS | Attenuates LPS-induced cytokine expression | Improves phagocytosis |

| 13-OAHSA | Potentiates GSIS | Attenuates LPS-induced cytokine expression | No effect | |

| SAHSA | 9-SAHSA | Potentiates GSIS | Attenuates LPS-induced cytokine expression | Not reported |

| DHAHLA | 13-DHAHLA | Not reported | Prevents LPS-induced cytokine expression | Enhances phagocytosis |

Source: Adapted from research findings on the distinct biological activities of FAHFA isomers. nih.govmdpi.com

Mechanistic Studies of Lipid Metabolism and Signaling Pathways in Model Organisms

Model organisms, such as the fruit fly Drosophila melanogaster and various yeast species, are invaluable tools for dissecting the complex pathways of lipid metabolism and signaling. nih.gov While direct studies of this compound in these models are not extensively documented, research on related lipids provides insights into the potential pathways this compound might influence.

Lipid metabolism encompasses the synthesis, breakdown, and transport of lipids, which are fundamental for energy storage, membrane structure, and cell signaling. wikipedia.org In Drosophila, for example, the regulation of lipid droplets and the enzymes involved in triacylglycerol synthesis and breakdown are actively studied to understand metabolic homeostasis. frontiersin.org

In the context of signaling, bioactive lipids can act as ligands for cell surface receptors or modulate intracellular signaling cascades. nih.gov For instance, the study of how peroxidized linoleic acid (13-HPODE) alters gene expression in intestinal epithelial cells revealed significant effects on lipid metabolism and transport through pathways like PPAR signaling. nih.gov This highlights how a specific hydroxy fatty acid derivative can influence cellular processes.

Research in the yeast Rhodotorula bogoriensis has shown that it produces sophorolipids containing 13-L-hydroxydocosanoic acid. nih.govcdnsciencepub.com The production of these compounds is linked to the organism's metabolism, with glucose availability influencing the final structure of the sophorolipid (B1247395). nih.gov These sophorolipids have demonstrated antimicrobial activity, indicating a role in the yeast's interaction with its environment. nih.gov This production system in a model organism provides a platform to study the biosynthesis of very-long-chain hydroxy fatty acids.

Table 2: Research Findings on 13-Hydroxydocosanoic Acid Production in Rhodotorula bogoriensis This table is interactive. You can sort and filter the data by clicking on the headers.

| Parameter | Observation | Implication |

|---|---|---|

| Organism | Rhodotorula bogoriensis | A model system for studying the biosynthesis of sophorolipids containing very-long-chain hydroxy fatty acids. |

| Product | Sophorolipids containing 13-hydroxydocosanoic acid (C22-SL) | Demonstrates the biological synthesis of this specific hydroxy fatty acid. |

| Fermentation Condition | Glucose depletion | Correlates with the deacetylation of the C22-SL product. |

| Product Yield | Up to 51 g/L in a bioreactor | Shows efficient production, enabling further study of the compound. |

| Biological Activity | Antimicrobial activity against Propionibacterium acnes | Suggests a functional role for the sophorolipid in microbial interactions. |

Source: Based on studies of sophorolipid production by R. bogoriensis. nih.gov

The study of such systems contributes to our understanding of how organisms synthesize and utilize unique lipid molecules, which can then inform hypotheses about their roles in more complex biological systems.

Future Research Directions and Potential Academic Applications

Elucidation of Undiscovered Biosynthetic Pathways and Regulatory Networks

A primary area for future research is the detailed mapping of the biosynthetic pathways leading to 13-hydroxydocosanoate in various organisms. While it is understood that cytochrome P450 (CYP) enzymes are crucial for the ω-hydroxylation of fatty acids, the specific isozymes responsible for the hydroxylation of docosanoic acid to this compound are not well-characterized wikipedia.org. Future studies will likely involve genome mining and functional characterization of novel CYP enzymes from diverse microbial and plant sources.

Furthermore, the regulatory networks governing the expression and activity of these biosynthetic pathways remain largely unknown. Research will need to focus on identifying the transcription factors, signaling molecules, and environmental cues that control the production of this compound. Understanding these regulatory mechanisms is fundamental for any future metabolic engineering efforts aimed at overproduction. The regulation of fatty acid synthesis in general involves complex mechanisms, including substrate availability, allosteric regulation, and covalent modification of key enzymes like acetyl-CoA carboxylase, which could serve as a model for investigating the specific regulation of very-long-chain hydroxy fatty acids youtube.com.

Development of Advanced Biocatalytic Systems for Sustainable Production

The development of efficient and sustainable methods for producing this compound is a significant research goal. Chemical synthesis of long-chain HFAs is often challenging and not environmentally friendly. Therefore, biocatalysis, using whole-cell systems or isolated enzymes, presents a promising alternative gsartor.org. Future research will likely focus on engineering robust microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, for the high-yield production of this compound from renewable feedstocks nih.govacs.org.

This will involve the heterologous expression of specific CYP monooxygenases and their redox partners. A key challenge is the often-low activity and stability of these enzymes. Protein engineering, including directed evolution and rational design, will be instrumental in developing highly active and stable biocatalysts for industrial applications nih.gov. Additionally, optimizing fermentation conditions and downstream processing will be crucial for achieving economically viable production of this compound.

Comprehensive Characterization of Biological Functions in Diverse Organisms

While ω-HFAs are known to be components of cutin in plants and are involved in various physiological processes in animals, the specific biological functions of this compound are yet to be comprehensively characterized wikipedia.org. Future research should aim to investigate the presence and role of this molecule in a wide range of organisms, from microorganisms to plants and animals.

In plants, very-long-chain fatty acids (VLCFAs) and their derivatives are crucial for the formation of cuticular waxes and suberin, which act as protective barriers against environmental stresses nih.gov. Investigating the potential role of this compound in these structures could reveal novel aspects of plant defense mechanisms. In animals, ω-hydroxylation of fatty acids can be a pathway for their degradation or for the synthesis of signaling molecules wikipedia.org. Research is needed to determine if this compound or its metabolites have specific signaling functions.

Integration with Systems Biology and Metabolic Engineering for Optimized Bioprocesses

To achieve high-level production of this compound in microbial hosts, a systems biology approach will be essential. This involves the use of 'omics' technologies (genomics, transcriptomics, proteomics, and metabolomics) to understand the global physiological changes in the host organism during production. This data can then be used to construct and refine metabolic models to identify bottlenecks and guide further metabolic engineering strategies nih.gov.

Metabolic engineering efforts will focus on several key areas:

Increasing precursor supply: Enhancing the intracellular pool of docosanoyl-CoA.

Optimizing enzyme expression: Fine-tuning the expression levels of the chosen CYP enzyme and its reductase partners.

Eliminating competing pathways: Deleting or downregulating genes involved in the degradation of fatty acids or the synthesis of competing products frontiersin.org.

Improving cofactor regeneration: Ensuring an adequate supply of reducing equivalents (NADPH) for the hydroxylation reaction.

By integrating these strategies, it should be possible to develop highly efficient and optimized bioprocesses for the production of this compound.

Exploration of Novel Derivatives with Research Utility

The synthesis of novel derivatives of this compound holds significant potential for academic research. The presence of both a carboxyl and a hydroxyl group allows for a wide range of chemical modifications, leading to the creation of new molecules with unique properties. For example, these derivatives could be used as probes to study the biological systems in which this compound is involved.

Furthermore, long-chain ω-hydroxy fatty acids are valuable monomers for the synthesis of biopolyesters, which have applications as biodegradable plastics and in other materials nih.gov. Research into the enzymatic and chemical polymerization of this compound and its derivatives could lead to the development of new biomaterials with tailored properties. The synthesis of analogs could also be valuable in structure-activity relationship studies to understand the molecular basis of any discovered biological activities.

常见问题

Basic Research Questions

Q. How to design a robust experimental protocol to investigate the biological activity of 13-Hydroxydocosanoate in cellular models?

- Methodological Answer : Begin by formulating a hypothesis (e.g., "this compound modulates inflammatory pathways in macrophages"). Select appropriate cellular models (primary vs. immortalized lines) and define controls (vehicle, positive/negative controls). Replicate experiments across independent trials to ensure statistical validity. Use dose-response curves to establish efficacy thresholds. Document protocols rigorously, including incubation times, solvent compatibility, and assay conditions, to enable reproducibility .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Combine chromatographic separation (e.g., HPLC or GC) with mass spectrometry for specificity. Validate methods using spike-recovery experiments in relevant matrices (serum, tissue homogenates). Include internal standards (e.g., stable isotope-labeled analogs) to correct for matrix effects. Report limits of detection (LOD) and quantification (LOQ) in accordance with analytical chemistry guidelines .

Q. How to formulate a focused research question for studying this compound’s role in lipid metabolism?

- Methodological Answer : Narrow the scope using the PICOT framework: Population (e.g., hepatic cells), Intervention (this compound exposure), Comparison (untreated controls), Outcome (changes in β-oxidation rates), Time (acute vs. chronic effects). Ensure the question demands analytical depth, such as "How does this compound influence peroxisomal β-oxidation enzyme kinetics in hepatocytes?" .

Q. What strategies ensure a comprehensive literature review on this compound?

- Methodological Answer : Use systematic search strings (e.g., "this compound AND biosynthesis" OR "metabolic fate") across databases (PubMed, SciFinder). Prioritize primary sources and track citation networks to identify seminal studies. Critically evaluate methodologies in existing literature to pinpoint gaps (e.g., limited in vivo data) .

Advanced Research Questions

Q. How to resolve contradictions in reported biochemical effects of this compound across studies?

- Methodological Answer : Conduct a meta-analysis to compare experimental conditions (e.g., concentration ranges, cell types). Replicate conflicting studies with standardized protocols. Use sensitivity analysis to assess whether discrepancies arise from methodological variability (e.g., extraction techniques) or biological context (species-specific metabolism) .

Q. What optimization strategies improve the synthetic yield of this compound for research applications?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables (catalyst loading, reaction temperature, solvent polarity). Characterize intermediates via NMR and FTIR to identify bottlenecks (e.g., hydroxylation efficiency). Compare enzymatic vs. chemical synthesis routes for scalability and stereochemical purity .

Q. How to integrate computational modeling with experimental data to study this compound’s membrane interactions?

- Methodological Answer : Use molecular dynamics (MD) simulations to predict lipid bilayer insertion energetics. Validate models with experimental techniques like fluorescence anisotropy or surface plasmon resonance (SPR). Iteratively refine force fields based on empirical data to improve predictive accuracy .

Q. What methodological considerations are critical for longitudinal studies on this compound’s chronic exposure effects?

- Methodological Answer : Establish baseline measurements and include staggered sampling time points. Address confounding variables (diet, genetic background) through controlled cohorts. Use mixed-effects models to analyze temporal trends and inter-individual variability. Ensure ethical compliance for in vivo studies .

Data Presentation and Validation

- Tables/Figures : Present processed data (means ± SEM, dose-response curves) in clear, labeled tables. For structural elucidation, include annotated spectra (e.g., NMR peaks corresponding to hydroxyl groups). Reference all non-original figures with proper citations .

- Reproducibility : Archive raw data and protocols in repositories (Figshare, Zenodo). Provide step-by-step workflows for critical assays (e.g., lipid extraction) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。